Flizasertib - 2268739-68-8

Flizasertib

Catalog Number: EVT-10987961
CAS Number: 2268739-68-8
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flizasertib belongs to the class of phenylpyrazalopyrimidine derivatives. It is synthesized through a series of chemical reactions that modify its molecular structure to enhance its efficacy as a kinase inhibitor. The compound's classification as a protein kinase inhibitor positions it within a broader category of anticancer agents that aim to interfere with specific enzymatic activities essential for tumor progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flizasertib involves multiple steps, typically starting with the formation of pyrazolopyrimidine scaffolds. The following outlines the general synthetic pathway:

  1. Formation of Pyrazolopyrimidine: The initial step usually involves the reaction of substituted purines with various reagents in a controlled environment, often utilizing potassium carbonate as a base in dimethylformamide.
  2. Bromoacetone Substitution: The N1 position of the pyrazolopyrimidine is substituted with bromoacetone, leading to the formation of intermediate compounds. This step is crucial for introducing functional groups that enhance biological activity.
  3. Purification: The final products are purified using techniques such as high-performance liquid chromatography, ensuring high yield and purity necessary for biological testing.

The synthesis typically yields significant quantities of Flizasertib, with reported efficiencies around 61% in certain reactions, depending on the specific conditions and reagents used .

Molecular Structure Analysis

Structure and Data

Flizasertib's molecular structure can be described by its core pyrazolopyrimidine framework, which is modified by various substituents that enhance its binding affinity to target kinases. Key structural features include:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 255.31 g/mol
  • Key Functional Groups: Presence of nitrogen-containing heterocycles, which are crucial for its activity as a kinase inhibitor.

The structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Flizasertib undergoes various chemical reactions during its synthesis and in biological contexts:

  1. Nucleophilic Substitution: The reaction involving bromoacetone and the pyrazolopyrimidine scaffold exemplifies nucleophilic substitution, where nucleophiles attack electrophilic centers to form new bonds.
  2. Condensation Reactions: These are employed to form more complex structures from simpler precursors, often involving the removal of water.
  3. Hydrolysis: In some cases, hydrolysis may occur during purification or biological metabolism, affecting the compound's stability and activity.

These reactions are critical for both the synthesis process and understanding how Flizasertib interacts with biological systems .

Mechanism of Action

Process and Data

Flizasertib operates primarily through the inhibition of specific receptor tyrosine kinases involved in cell signaling pathways that regulate growth and survival. Its mechanism can be summarized as follows:

  • Binding Affinity: Flizasertib binds competitively to ATP-binding sites on target kinases, preventing their activation.
  • Signal Disruption: By inhibiting these kinases, Flizasertib disrupts downstream signaling pathways essential for cellular proliferation and survival.
  • Cell Cycle Arrest: This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth.

In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing significant inhibition rates at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting points vary based on purity but generally fall within expected ranges for similar compounds.

Chemical Properties

  • Stability: Flizasertib exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

These properties are crucial for determining appropriate storage conditions and formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

Flizasertib is primarily explored for its applications in oncology:

  • Cancer Treatment: As a protein kinase inhibitor, it holds promise for treating various cancers by targeting specific signaling pathways that are often dysregulated in tumors.
  • Research Tool: It serves as a valuable tool in research settings to study kinase-related signaling pathways and their roles in cell biology.

Ongoing clinical trials aim to further elucidate its efficacy and safety profile in humans, potentially expanding its use beyond initial indications .

Properties

CAS Number

2268739-68-8

Product Name

Flizasertib

IUPAC Name

cyclopropyl-[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

InChI

InChI=1S/C15H14FN3O/c16-11-8-12(9-4-2-1-3-5-9)19-15(11)17-14(18-19)13(20)10-6-7-10/h1-5,10-12H,6-8H2/t11-,12-/m0/s1

InChI Key

LMXPZWQVDDSYHH-RYUDHWBXSA-N

Canonical SMILES

C1CC1C(=O)C2=NN3C(CC(C3=N2)F)C4=CC=CC=C4

Isomeric SMILES

C1CC1C(=O)C2=NN3[C@@H](C[C@@H](C3=N2)F)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.